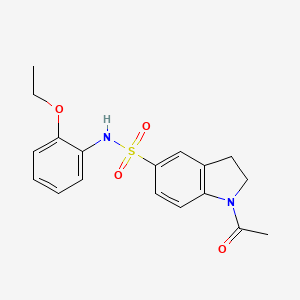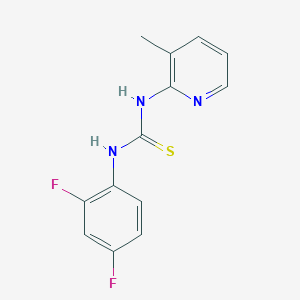
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide is a chemical compound that belongs to the family of sulfonamide compounds. It is commonly known as indoline sulfonamide and has been used in various scientific research studies due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. It has also been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, it has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to have low toxicity in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide. One direction is to further investigate its potential anticancer properties and its mechanism of action. Another direction is to explore its potential use as an anti-inflammatory and antiviral agent. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide involves the reaction of 2-ethoxyaniline with indoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has shown antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
1-acetyl-N-(2-ethoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-18-7-5-4-6-16(18)19-25(22,23)15-8-9-17-14(12-15)10-11-20(17)13(2)21/h4-9,12,19H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSAXDZBLBNBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
